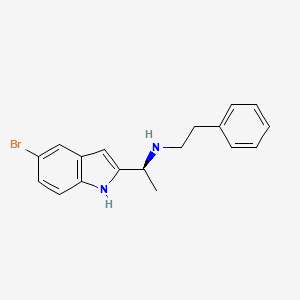
(S)-1-(5-Bromo-1H-indol-2-yl)-N-phenethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(5-Bromo-1H-indol-2-yl)-N-phenethylethanamine is a complex organic compound that features a brominated indole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromo-1H-indol-2-yl)-N-phenethylethanamine typically involves the bromination of an indole precursor followed by a series of reactions to introduce the phenethylamine moiety. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent steps may involve reductive amination or other coupling reactions to attach the phenethylamine group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(5-Bromo-1H-indol-2-yl)-N-phenethylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the brominated position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
(S)-1-(5-Bromo-1H-indol-2-yl)-N-phenethylethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-1-(5-Bromo-1H-indol-2-yl)-N-phenethylethanamine involves its interaction with specific molecular targets. The brominated indole structure allows it to bind to certain receptors or enzymes, potentially modulating their activity. The phenethylamine moiety may also contribute to its biological effects by interacting with neurotransmitter systems or other signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Bromo-1H-indol-2-yl)methanol
- (5-Bromo-1H-indol-2-yl)methanamine
Uniqueness
(S)-1-(5-Bromo-1H-indol-2-yl)-N-phenethylethanamine is unique due to its specific combination of a brominated indole and a phenethylamine group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C18H19BrN2 |
|---|---|
Poids moléculaire |
343.3 g/mol |
Nom IUPAC |
(1S)-1-(5-bromo-1H-indol-2-yl)-N-(2-phenylethyl)ethanamine |
InChI |
InChI=1S/C18H19BrN2/c1-13(20-10-9-14-5-3-2-4-6-14)18-12-15-11-16(19)7-8-17(15)21-18/h2-8,11-13,20-21H,9-10H2,1H3/t13-/m0/s1 |
Clé InChI |
NSBLDMRKZLVEKJ-ZDUSSCGKSA-N |
SMILES isomérique |
C[C@@H](C1=CC2=C(N1)C=CC(=C2)Br)NCCC3=CC=CC=C3 |
SMILES canonique |
CC(C1=CC2=C(N1)C=CC(=C2)Br)NCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















